1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylethanone
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Overview
Description
1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylethanone is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromo group and two methyl groups on the pyrazole ring, as well as a phenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylethanone typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with a suitable phenylethanone derivative under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the pyrazole, followed by nucleophilic substitution with the phenylethanone derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromo group or to reduce the carbonyl group to an alcohol.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of new pyrazole derivatives with different functional groups .
Scientific Research Applications
1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylethanone has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
- 4-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoic acid
- 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid
Uniqueness
1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylethanone is unique due to its specific substitution pattern on the pyrazole ring and the presence of the phenylethanone moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-9-13(14)10(2)16(15-9)12(17)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSLGNRCZRTTNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)CC2=CC=CC=C2)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351436 |
Source
|
Record name | ST4047286 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5906-49-0 |
Source
|
Record name | ST4047286 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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